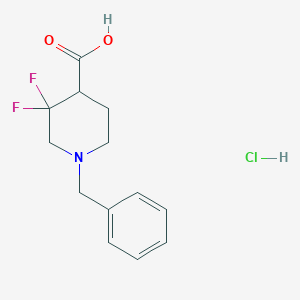

1-Benzyl-3,3-difluoropiperidine-4-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

1-benzyl-3,3-difluoropiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2NO2.ClH/c14-13(15)9-16(7-6-11(13)12(17)18)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSIOYRMISCZSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1C(=O)O)(F)F)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803588-54-6 | |

| Record name | 4-Piperidinecarboxylic acid, 3,3-difluoro-1-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803588-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-benzyl-3,3-difluoropiperidine-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-Benzyl-3,3-difluoropiperidine-4-carboxylic acid hydrochloride is a synthetic organic compound with notable biological activities that make it a candidate for various therapeutic applications. This article examines its biological properties, mechanisms of action, and potential clinical implications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H15F2N O2·HCl and a molecular weight of approximately 291.73 g/mol. Its structure includes:

- A piperidine ring

- A benzyl group at the 1-position

- Two fluorine atoms at the 3-position

- A carboxylic acid functional group at the 4-position

This unique configuration enhances its lipophilicity and potential bioavailability, which are critical for drug design and efficacy.

Biological Activity

Research indicates that 1-benzyl-3,3-difluoropiperidine-4-carboxylic acid hydrochloride exhibits significant biological activity, particularly in cancer therapeutics and receptor modulation. Key findings include:

- Enhanced Receptor Activity : The compound has been shown to improve the potency of agonists for the apelin receptor, with effective concentration (EC50) values decreasing from 162 nM to 6.5 nM when this compound is included. This suggests a strong potential for use in conditions where apelin signaling is disrupted.

- Selectivity in Cancer Treatment : In studies focusing on cancer cell lines, incorporating this compound into drug formulations resulted in a remarkable increase in selectivity for estrogen-positive breast cancer cells, with a reported selectivity increase of up to 1600-fold compared to healthy cells. This specificity is crucial for minimizing side effects associated with conventional therapies.

The mechanisms underlying the biological activity of 1-benzyl-3,3-difluoropiperidine-4-carboxylic acid hydrochloride include:

- Receptor Modulation : The compound's ability to enhance receptor activity suggests that it may act as a positive modulator for specific G-protein coupled receptors (GPCRs), particularly those involved in metabolic regulation and cancer progression.

- Selective Toxicity : The observed selectivity for cancer cells over normal cells indicates that this compound may exploit differences in cellular metabolism or receptor expression between these cell types, leading to targeted therapeutic effects while sparing healthy tissues.

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Benzylpiperidine | Piperidine ring with a benzyl group | Primarily used as a stimulant |

| 3,3-Difluoropiperidine | Piperidine ring with two fluorine atoms | Used in medicinal chemistry |

| 4-Carboxypiperidine | Piperidine ring with a carboxylic acid group | Serves as an intermediate in synthesis |

| 1-(Phenethyl)-piperidine | Piperidine ring with phenethyl substitution | Different substituent pattern affecting biological activity |

The unique combination of functional groups in 1-benzyl-3,3-difluoropiperidine-4-carboxylic acid hydrochloride enhances its reactivity and biological profile compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the effects of this compound on various biological systems:

- Cancer Cell Selectivity : A study demonstrated that formulations including this compound showed significantly reduced cytotoxicity towards normal cells while maintaining efficacy against cancer cell lines.

- Receptor Agonism : In vitro assays revealed that the addition of this compound to receptor agonists resulted in enhanced signaling pathways associated with cellular growth and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The following compounds share structural motifs (piperidine/benzyl groups, fluorine substituents, or carboxylic acid derivatives) and are compared based on synthesis, spectral properties, and applications:

Key Differences and Implications

Substituent Effects :

- Fluorine vs. Oxygen/Ketone : The geminal difluoro group in the target compound enhances metabolic stability and lipophilicity compared to ketone-containing analogs (e.g., 1-Benzyl-4-oxo derivatives) . This substitution reduces susceptibility to enzymatic oxidation, a common issue with ketones.

- Carboxylic Acid vs.

Preparation Methods

Multistep Synthesis Starting from Ethyl Bromodifluoroacetate

A key approach to obtain 3,3-difluoro-substituted piperidine derivatives, including 1-Benzyl-3,3-difluoropiperidine-4-carboxylic acid hydrochloride, involves the use of ethyl bromodifluoroacetate as the source of the difluoromethylene (CF2) group. This method typically proceeds through the following stages:

Formation of Piperidine Core: The piperidine ring is assembled via cyclization reactions involving appropriate amine and ester precursors.

Introduction of Difluoromethylene Group: Ethyl bromodifluoroacetate serves as a fluorine donor, facilitating the incorporation of the 3,3-difluoro substituents on the piperidine ring.

Hydrolysis and Salt Formation: The ester intermediate is hydrolyzed under acidic conditions, often using a mixture of formic acid and hydrochloric acid, to yield the carboxylic acid hydrochloride salt form of the target compound.

This synthetic route has been documented with yields ranging from moderate to high, depending on reaction conditions and purification protocols.

Fluorination of Keto Esters Using Sulfur Tetrafluoride (SF4)

An alternative fluorination method involves the semi-industrial use of sulfur tetrafluoride (SF4) to convert keto esters into difluorinated analogs. This method includes:

Reacting the keto ester precursor with SF4 under controlled temperature and pressure conditions.

Subsequent hydrolysis of the fluorinated ester to yield the difluorinated carboxylic acid.

This approach is noted for its efficiency in introducing geminal difluoro groups at the 3-position of the piperidine ring and has been employed in the preparation of 3,3-difluoroisonipecotic acid derivatives, which are structurally related to the target compound.

Preparation of 1-Benzyl-3-piperidone Hydrochloride as a Key Intermediate

The synthesis of 1-Benzyl-3,3-difluoropiperidine-4-carboxylic acid hydrochloride often involves the intermediate formation of 1-benzyl-3-piperidone hydrochloride, which can be prepared by the following patented method:

Step 1: Preparation of N-benzyl glycine ethyl ester by reacting benzylamine with 2-halogenated ethyl acetate in the presence of alkali and quaternary ammonium salts.

Step 2: Reaction of the N-benzyl glycine ethyl ester with 4-halogenated ethyl acetate and alkali to form an intermediate.

Step 3: Alkali treatment of the intermediate, pH adjustment to 6-8, extraction, washing, drying, and concentration to yield another intermediate.

Step 4: Acid treatment of the intermediate, rotary evaporation, and crystallization to obtain 1-benzyl-3-piperidone hydrochloride.

This method is characterized by short reaction steps, high purity of intermediates, high product yield, and cost-effectiveness. Organic solvents such as chloroform, toluene, or benzene are used, and bases like sodium carbonate or potassium hydroxide are employed.

Hydrolysis and Salt Formation

After fluorination and ring formation, the ester group is hydrolyzed to the corresponding carboxylic acid. Hydrolysis protocols typically involve acidic conditions using formic acid combined with hydrochloric acid, which also facilitates the formation of the hydrochloride salt of the final compound. This salt form enhances the compound's stability and solubility.

Summary Table of Preparation Steps and Conditions

Detailed Research Findings

Yield and Purity: The multistep synthesis route yields the target compound with high purity, often exceeding 85%, with isolated yields varying between 60-90% depending on the specific step and scale.

Reaction Optimization: Temperature control during fluorination and hydrolysis steps is critical to maximize yield and minimize side reactions. The use of organic solvents such as acetonitrile and chloroform enhances reaction efficiency.

Scalability: The described synthetic methods have been adapted for semi-industrial scale, particularly the SF4 fluorination process, indicating potential for larger-scale production.

Intermediate Stability: The 1-benzyl-3-piperidone hydrochloride intermediate exhibits good stability, facilitating its isolation and further transformation to the difluorinated product.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzyl-3,3-difluoropiperidine-4-carboxylic acid hydrochloride, and what key intermediates are involved?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or fluorination reactions. For example, 1-benzylpiperidine derivatives (e.g., 1-benzyl-3,3-difluoropiperidin-4-one) serve as precursors, followed by carboxylation and subsequent HCl salt formation . Key intermediates include 4-piperidone derivatives, where fluorine atoms are introduced using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. The final step involves reacting the carboxylic acid intermediate with HCl to form the hydrochloride salt, as seen in analogous piperidinecarboxylate hydrochloride syntheses .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of HPLC (for purity assessment, ensuring single impurities ≤0.5% as per pharmaceutical standards ) and NMR spectroscopy (1H/13C, 19F) to confirm the difluoropiperidine ring and benzyl substitution. Mass spectrometry (HRMS) validates the molecular ion ([M+H]+) and isotopic pattern. X-ray crystallography may resolve stereochemical ambiguities, particularly for the piperidine ring conformation .

Q. What safety precautions are critical during handling and storage?

- Methodological Answer : Although specific toxicological data for this compound may be limited, analogous piperidine hydrochlorides require:

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis or degradation, as recommended for labile piperidine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during fluorination of the piperidine ring?

- Methodological Answer : Fluorination efficiency depends on solvent polarity and temperature. For difluorination, non-polar solvents (e.g., DCM) at –78°C reduce side reactions like over-fluorination. Monitoring via 19F NMR helps track reaction progress. Post-fluorination quenching with aqueous NaHCO3 removes excess fluorinating agents, followed by column chromatography (silica gel, ethyl acetate/hexane) to isolate the difluorinated intermediate .

Q. How should researchers address contradictions in literature regarding the compound’s stability and reactivity?

- Methodological Answer : Contradictions often arise from differing storage conditions or impurities. Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation products. For reactivity, test compatibility with common reagents (e.g., Grignard reagents, oxidizing agents) under inert atmospheres. Cross-reference data from multiple sources (e.g., peer-reviewed journals vs. SDSs) to identify consensus protocols .

Q. What strategies are effective for resolving racemization during carboxylation of the piperidine ring?

- Methodological Answer : Racemization at the C4 position can occur under basic conditions. Use asymmetric catalysis (e.g., chiral ligands with Pd or Cu) during carboxylation. Alternatively, employ low-temperature saponification (≤0°C) with controlled pH (4–6) to preserve stereochemistry. Chiral HPLC (e.g., Chiralpak® columns) quantifies enantiomeric excess (ee) ≥98% .

Q. What analytical methods are suitable for studying metabolic degradation pathways in vitro?

- Methodological Answer : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS . Use isotopically labeled analogs (e.g., deuterated benzyl groups) to track fragmentation patterns. Compare results with computational predictions (e.g., MetaSite® software) to identify likely sites of oxidation or defluorination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.